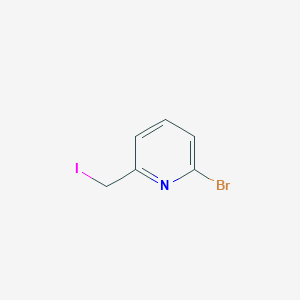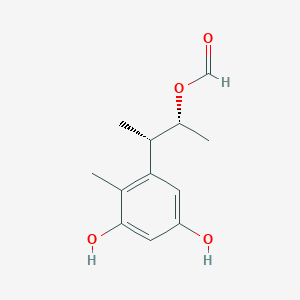
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate is an organic compound characterized by its specific stereochemistry and functional groups. This compound features a butan-2-yl formate ester linked to a 3,5-dihydroxy-2-methylphenyl moiety. The presence of hydroxyl groups and the formate ester makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate typically involves the esterification of (2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-ol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include formic acid, formic anhydride, or formyl chloride, and the reaction may be catalyzed by sulfuric acid or other strong acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formate ester can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 3,5-dihydroxy-2-methylbenzaldehyde or 3,5-dihydroxy-2-methylbenzoic acid.
Reduction: Formation of (2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in stereoselective reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the formate ester can undergo hydrolysis to release formic acid, which may further interact with cellular components.
類似化合物との比較
Similar Compounds
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate is unique due to its specific stereochemistry and the presence of both hydroxyl and formate ester groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
412332-88-8 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
[(2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-yl] formate |
InChI |
InChI=1S/C12H16O4/c1-7(9(3)16-6-13)11-4-10(14)5-12(15)8(11)2/h4-7,9,14-15H,1-3H3/t7-,9-/m1/s1 |
InChIキー |
XUZKAVLWQWBRNE-VXNVDRBHSA-N |
異性体SMILES |
CC1=C(C=C(C=C1O)O)[C@H](C)[C@@H](C)OC=O |
正規SMILES |
CC1=C(C=C(C=C1O)O)C(C)C(C)OC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


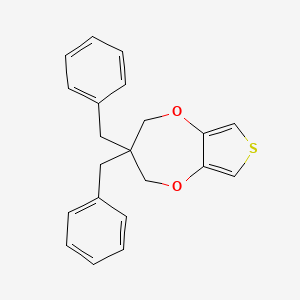
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)

![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
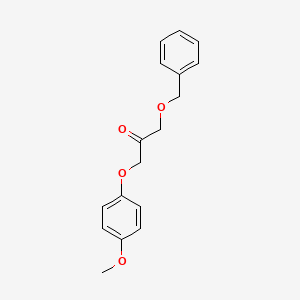
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
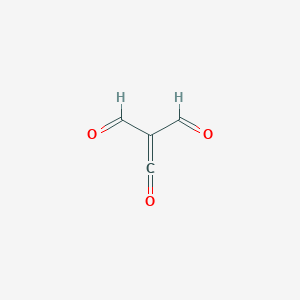
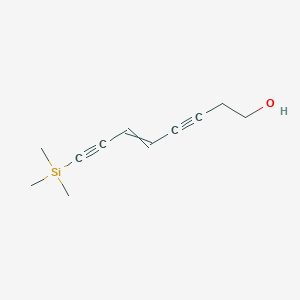
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
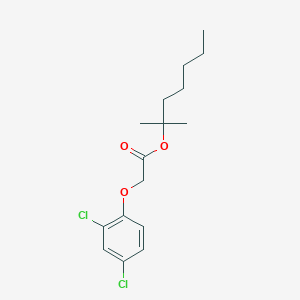
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
